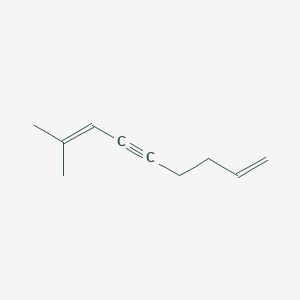

8-Methylnona-1,7-dien-5-yne

Description

Structure

3D Structure

Properties

CAS No. |

89454-85-3 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

8-methylnona-1,7-dien-5-yne |

InChI |

InChI=1S/C10H14/c1-4-5-6-7-8-9-10(2)3/h4,9H,1,5-6H2,2-3H3 |

InChI Key |

UCJKTAYIPSWAPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#CCCC=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of 8-Methylnona-1,7-dien-5-yne: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Molecular Overview

8-Methylnona-1,7-dien-5-yne is a hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1] Its structure, as defined by its IUPAC name, features a nine-carbon chain with a terminal double bond at the 1-position, an internal alkyne at the 5-position, and a second double bond at the 7-position with a methyl substituent at the 8-position.

Table 1: Key Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89454-85-3 | PubChem |

| Molecular Weight | 134.22 g/mol | PubChem |

Predicted Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule.

-

Vinyl Protons: The protons on the terminal double bond (C1 and C2) would likely appear in the range of 4.5-6.5 ppm. The geminal protons at C1 would exhibit splitting from the proton at C2. The vinylic proton at C7 would also be in a similar region, coupled to the methyl protons at C8.

-

Allylic Protons: The protons on the carbons adjacent to the double bonds and the alkyne (C3, C4, and the methyl group at C8) would be expected in the range of 1.8-3.0 ppm.

-

Methyl Protons: The two methyl groups at C8 would likely appear as distinct signals in the allylic region, potentially as doublets due to coupling with the vinylic proton at C7.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.

-

Alkyne Carbons: The sp-hybridized carbons of the alkyne (C5 and C6) are expected to resonate in the range of 65-90 ppm.

-

Alkene Carbons: The sp²-hybridized carbons of the two double bonds (C1, C2, C7, and C8) would appear further downfield, typically in the 100-150 ppm region.

-

Aliphatic Carbons: The sp³-hybridized carbons (C3, C4, and the methyl carbons) would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be instrumental in identifying the key functional groups.

-

C≡C Stretch: A weak to medium absorption band is expected in the 2100-2260 cm⁻¹ region, characteristic of the internal alkyne.

-

C=C Stretch: Absorption bands for the carbon-carbon double bonds would be anticipated around 1640-1680 cm⁻¹.

-

=C-H Stretch: The stretching vibration of the hydrogens on the double bonds would appear above 3000 cm⁻¹.

-

C-H Stretch: The stretching vibrations for the sp³-hybridized C-H bonds would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (134.22).

-

Fragmentation Pattern: The fragmentation pattern would be complex due to the presence of multiple unsaturated bonds. Common fragmentation pathways would likely involve cleavage at the allylic and propargylic positions, leading to the formation of stable carbocations.

Experimental Protocols for Synthesis and Characterization

While a specific synthesis for this compound has not been identified in the literature, a plausible synthetic route could involve the coupling of an appropriate allylic halide with a terminal alkyne, followed by further elaboration. A generalized experimental workflow for its synthesis and subsequent structure elucidation is proposed below.

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

A detailed experimental protocol would require the following steps:

-

Synthesis: Perform the chemical reaction to synthesize the target molecule. This would involve dissolving the starting materials in an appropriate solvent, adding necessary catalysts and reagents, and running the reaction under specific temperature and time conditions.

-

Isolation and Purification: After the reaction is complete, the product would be isolated from the reaction mixture using techniques such as extraction. Further purification would be achieved through column chromatography to obtain a pure sample.

-

Spectroscopic Analysis: The purified compound would be subjected to a battery of spectroscopic tests:

-

NMR: A sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.

-

IR: A thin film of the sample would be analyzed using an IR spectrometer.

-

MS: A small amount of the sample would be introduced into a mass spectrometer to determine its mass-to-charge ratio and fragmentation pattern.

-

-

Data Analysis and Structure Confirmation: The data from all spectroscopic analyses would be integrated to confirm the connectivity and stereochemistry of the molecule, thereby elucidating the definitive structure of this compound.

Conclusion

The structure elucidation of this compound, while not yet detailed in published literature, can be confidently approached using standard analytical techniques. The predicted spectroscopic data, based on the well-understood behavior of its functional groups, provides a clear roadmap for its characterization. The synthesis and subsequent analysis of this compound would provide valuable data for the chemical community and could serve as a building block for the development of new chemical entities in various fields, including drug discovery. Further research is warranted to experimentally validate the predicted data and fully characterize this intriguing molecule.

References

8-Methylnona-1,7-dien-5-yne spectroscopic data (NMR, mass spec, IR)

A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy—for the compound 8-Methylnona-1,7-dien-5-yne has yielded no specific experimental results. Publicly accessible chemical databases and scientific literature do not appear to contain the requested spectral information or detailed experimental protocols for the synthesis and characterization of this particular molecule.

While the compound is indexed in chemical databases such as PubChem, with a listed molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol , the crucial experimental data that would allow for its unambiguous identification and characterization is not provided.[1] Searches for ¹H NMR, ¹³C NMR, mass spectra, and IR absorption data, as well as for synthetic procedures, have failed to locate any specific information for this compound.

Consequently, the creation of a detailed technical guide or whitepaper with quantitative data tables and specific experimental methodologies for this compound is not possible at this time. Further, the generation of a meaningful experimental workflow diagram using Graphviz is precluded by the absence of established protocols.

For researchers, scientists, and drug development professionals interested in this molecule, the lack of available data suggests that it may be a novel compound or one that has not been extensively studied or reported in the accessible scientific literature. Any research involving this compound would likely require its de novo synthesis and subsequent comprehensive spectroscopic analysis to establish its chemical identity and properties.

Below is a generalized workflow that would typically be followed for the spectroscopic characterization of a newly synthesized compound, presented as a conceptual illustration.

Caption: Conceptual workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

The Natural Occurrence of Enediyne Compounds: A Technical Guide for Researchers

October 2025

Introduction

Enediyne compounds represent a class of potent natural products renowned for their significant antitumor and antibiotic activities.[1] Characterized by a unique nine- or ten-membered ring system containing a 1,5-diyne-3-ene "warhead," these molecules undergo Bergman or Myers-Saito cyclization to generate highly reactive diradical species.[2] This diradical intermediate can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[1][3] The primary natural sources of these complex molecules are soil-dwelling bacteria belonging to the order Actinomycetales.[1] This guide provides an in-depth overview of the natural occurrence of enediyne compounds, their biosynthesis, and methods for their discovery, isolation, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Natural Producers and Production Yields

Enediyne compounds are predominantly secondary metabolites produced by various genera of Actinomycetes.[1] Notable producing organisms include Micromonospora, Streptomyces, and Actinomadura.[1][4] The production of these compounds is often tightly regulated and can be influenced by culture conditions.[5][6] Overexpression of regulatory genes has been shown to significantly improve yields in some cases.[5]

| Enediyne Compound | Producing Organism | Ring Size | Production Details |

| Calicheamicin γ1 | Micromonospora echinospora subsp. calichensis | 10-membered | Isolated from chalky soil samples.[1] |

| Neocarzinostatin | Streptomyces carzinostaticus | 9-membered | Biosynthesis involves two distinct iterative type I polyketide synthases.[7][8] |

| C-1027 (Lidamycin) | Streptomyces globisporus | 9-membered | Overexpression of regulatory genes sgcR1, sgcR2, and sgcR3 can increase production. Production of the heptaene precursor reached 31 ± 5 mg/L in an engineered strain.[5][9] |

| Esperamicin A1 | Actinomadura verrucosospora | 10-membered | Addition of Diaion HP-20 resin to the fermentation process enhanced production by 53%.[6] |

| Maduropeptin | Actinomadura madurae | 9-membered | Isolated from Actinomadura madurae.[4] |

| Dynemicin | Micromonospora chersina | 10-membered |

Cytotoxicity of Enediyne Compounds

The potent cytotoxicity of enediyne compounds is a hallmark of this class of natural products. Their ability to induce double-strand DNA breaks makes them effective against a broad range of cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values are often in the sub-nanomolar to picomolar range, highlighting their exceptional potency.

| Enediyne Compound | Cell Line | IC50 Value |

| Calicheamicin | Acute Myeloid Leukemia (AML) patient cells | Median: 0.75 ng/mL (range 0.035–27.27 ng/mL)[10] |

| C-1027 (3-5 kDa fragment) | Not specified | 0.07 fmol/L[11] |

Experimental Protocols

Isolation and Purification of Enediyne Compounds from Actinomycetes

This protocol provides a general framework for the isolation and purification of enediyne compounds from the fermentation broth of producing actinomycete strains. Specific details may need to be optimized based on the particular compound and producing organism.

Materials:

-

Fermentation broth of the enediyne-producing actinomycete.

-

Solvents for extraction (e.g., ethyl acetate, acetone).[9][12]

-

Chromatography resins (e.g., normal phase silica gel, reversed-phase C18, Diaion HP-20).[6][12]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Spectroscopic equipment for characterization (UV-Vis, NMR, Mass Spectrometry).[12]

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in either or both fractions. Extract the supernatant and/or the mycelial cake with an appropriate organic solvent such as ethyl acetate or acetone.[9][12]

-

Solvent Partitioning and Precipitation: Concentrate the organic extract under reduced pressure. The crude extract can be further purified by solvent partitioning and selective precipitation.[12]

-

Column Chromatography: Subject the crude extract to a series of column chromatography steps. This typically involves an initial separation on normal-phase silica gel followed by purification on reversed-phase (e.g., C18) or partition chromatography.[12] The use of adsorbent resins like Diaion HP-20 can also be effective.[6]

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative or semi-preparative HPLC to yield the pure enediyne compound.

-

Structural Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[12]

DNA Cleavage Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for detecting the DNA-cleaving activity of enediyne compounds.[13] This method is suitable for high-throughput screening.

Materials:

-

A 24-mer single-stranded DNA oligonucleotide with a T4 loop and a 10-base pair double-stranded stem. The 5' end is labeled with a fluorophore (e.g., fluorescein) and the 3' end with a quencher (e.g., Black Hole Quencher 1a).[13]

-

Enediyne compound to be tested.

-

A reducing agent to activate the enediyne (e.g., dithiothreitol - DTT).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5).[14]

-

Fluorescence plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FRET-based DNA probe (e.g., 3.2 nM) in the assay buffer.[14]

-

Addition of Enediyne: Add the enediyne compound at various concentrations to the wells.

-

Initiation of Cleavage: Initiate the DNA cleavage reaction by adding a reducing agent, such as DTT (final concentration 50 µM), to activate the enediyne.[14]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. As the enediyne cleaves the DNA probe, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[13]

-

Data Analysis: The rate of fluorescence increase is proportional to the DNA cleavage activity of the enediyne compound.

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[15]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Enediyne compound to be tested.

-

MTT solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[15]

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the enediyne compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the enediyne).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[17]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis and Discovery Workflows

The biosynthesis of enediyne compounds is a complex process involving a highly conserved iterative type I polyketide synthase (PKS) for the enediyne core, followed by a series of tailoring enzymes that modify and glycosylate the core structure.[1][18] The discovery of new enediyne natural products often relies on genome mining approaches coupled with sensitive detection methods.[13]

References

- 1. Calicheamicin - Wikipedia [en.wikipedia.org]

- 2. Genes for Production of the Enediyne Antitumor Antibiotic C-1027 in Streptomyces globisporus Are Clustered with the cagA Gene That Encodes the C-1027 Apoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C1027 chromophore, a potent new enediyne antitumor antibiotic, induces sequence-specific double-strand DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manipulation of pathway regulation in Streptomyces globisporus for overproduction of the enediyne antitumor antibiotic C-1027 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of cerulenin on the production of esperamicin A1 by Actinomadura verrucosospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neocarzinostatin biosynthetic gene cluster from Streptomyces carzinostaticus ATCC 15944 involving two iterative type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neocarzinostatin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Production of chain-extended cinnamoyl compounds by overexpressing two adjacent cluster-situated LuxR regulators in Streptomyces globisporus C-1027 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. [Relationship between the molecular composition of C1027, a new macromolecular antibiotic with enediyne chromophore, and its antitumor activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calicheamicins, a novel family of antitumor antibiotics. 3. Isolation, purification and characterization of calicheamicins beta 1Br, gamma 1Br, alpha 2I, alpha 3I, beta 1I, gamma 1I and delta 1I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Biosynthesis of the enediyne antitumor antibiotic C-1027 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Hypothetical Biosynthetic Pathway for 8-Methylnona-1,7-dien-5-yne: An In-Depth Technical Guide

Disclaimer: The biosynthesis of 8-Methylnona-1,7-dien-5-yne has not been experimentally elucidated in published scientific literature. This guide presents a scientifically plausible, hypothetical pathway constructed from established principles of natural product biosynthesis, drawing parallels with the formation of similar chemical moieties found in other natural products. The proposed pathway, enzymes, and intermediates are speculative and await experimental verification.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biogenesis of polyene-yne natural products.

Introduction

This compound is a C10 polyunsaturated hydrocarbon featuring a conjugated enyne system and a terminal methyl branch. While its natural source and biological activity are not well-documented, its structure suggests a biosynthetic origin related to polyketide or fatty acid metabolism. This guide proposes a hypothetical biosynthetic pathway, integrating known enzymatic transformations such as methyl branching via specialized synthases, and desaturation and alkyne formation by fatty acid desaturase-like enzymes.

Proposed Hypothetical Biosynthetic Pathway

The proposed pathway for this compound is envisioned to start from primary metabolism, leveraging intermediates from fatty acid and/or polyketide synthesis. The key transformations would involve chain elongation with incorporation of a methyl branch, followed by a series of desaturations to form the double and triple bonds.

A plausible precursor for the carbon backbone is a C10 fatty acyl chain attached to an acyl carrier protein (ACP). The methyl branch at the 8-position suggests the use of isobutyryl-CoA as a starter unit or the incorporation of a methyl group via S-adenosyl methionine (SAM)-dependent methyltransferase during chain elongation. However, a more common mechanism for such branching involves the use of methylmalonyl-CoA as an extender unit by a fatty acid synthase (FAS) or polyketide synthase (PKS) system.[1][2]

Following the assembly of the saturated, methyl-branched C10 acyl-ACP, a series of desaturase and acetylenase enzymes would introduce the unsaturations. The formation of alkynes in natural products is often catalyzed by specialized non-heme iron-dependent fatty acid desaturases, sometimes referred to as acetylenases.[3][4][5][6] These enzymes can introduce a triple bond into an already unsaturated fatty acyl chain.

The logical sequence of events in this hypothetical pathway is outlined below and visualized in the accompanying diagrams.

Figure 1. A high-level overview of the proposed biosynthetic pathway for this compound.

Detailed Steps of the Hypothetical Pathway

The biosynthesis can be broken down into the following key stages:

Stage 1: Carbon Chain Assembly

The assembly of the C10 backbone is proposed to be carried out by a Type I Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS). The process would initiate with a starter unit, likely acetyl-CoA, and undergo successive elongations with malonyl-CoA. To introduce the methyl group at the C8 position, one of the extender units would be methylmalonyl-CoA.[1][2] The final product of this stage would be 8-methylnonanoyl-ACP.

Figure 2. Detailed view of the proposed carbon chain assembly.

Stage 2: Desaturation Cascade

This stage involves a series of enzymatic desaturations to introduce the two double bonds and one triple bond. This is likely carried out by a set of membrane-bound desaturases that act sequentially on the acyl-ACP substrate.

-

Step 2a: Formation of the first double bond. A desaturase introduces a double bond at the Δ7 position to yield 8-methylnon-7-enoyl-ACP.

-

Step 2b: Alkyne formation. A specialized desaturase, an acetylenase, would then act on the mono-unsaturated substrate to form the triple bond at the Δ5 position, resulting in 8-methylnona-7-en-5-ynoyl-ACP.[3][4]

-

Step 2c: Formation of the second double bond. A final desaturation at the Δ1 position would generate the terminal double bond, completing the dieneyne structure attached to the ACP.

Stage 3: Release and Final Modification

The final step involves the release of the completed molecule from the acyl carrier protein. This could be achieved through the action of a thioesterase, which would hydrolyze the thioester linkage. Subsequent reduction of the resulting carboxylic acid would yield the final hydrocarbon product, this compound.

Proposed Experimental Workflow for Pathway Elucidation

To validate this hypothetical pathway, a series of experiments would be necessary. The following workflow outlines a logical progression for investigating the biosynthesis of this compound in a producing organism, once identified.

Figure 3. A proposed experimental workflow for elucidating the biosynthetic pathway.

Detailed Methodologies for Key Experiments:

-

Isotopic Labeling Studies:

-

Objective: To trace the carbon backbone of this compound to its metabolic precursors.

-

Protocol: The producing organism would be cultured in media supplemented with stable isotope-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, and [methyl-¹³C]methionine or [¹³C₃]propionate (as a precursor to methylmalonyl-CoA). The target compound would then be isolated, and the position of the ¹³C labels determined by NMR spectroscopy or mass spectrometry. This would confirm the origin of the carbon atoms and the nature of the starter and extender units.

-

-

Gene Knockout Studies:

-

Objective: To confirm the involvement of candidate genes (e.g., PKS, desaturases) in the biosynthesis.

-

Protocol: Targeted gene disruption or deletion would be performed for each candidate gene in the putative biosynthetic gene cluster. The resulting mutant strains would be cultured, and their metabolic profiles analyzed by LC-MS or GC-MS. A loss of production of the target compound in a mutant strain would confirm the essential role of the knocked-out gene.

-

-

In Vitro Enzyme Assays:

-

Objective: To determine the specific function of individual enzymes in the pathway.

-

Protocol: Each candidate enzyme (e.g., desaturase, acetylenase) would be overexpressed in a suitable host (e.g., E. coli) and purified. The purified enzyme would then be incubated with its proposed substrate (e.g., a synthetic N-acetylcysteamine (NAC) thioester of the proposed intermediate) and any necessary cofactors (e.g., O₂, NADH/NADPH, Fe²⁺). The reaction products would be analyzed by HPLC, LC-MS, or GC-MS to confirm the enzyme's catalytic activity.

-

Quantitative Data Summary (Hypothetical)

As the biosynthesis of this compound is not characterized, no experimental quantitative data exists. A typical research program aimed at elucidating this pathway would generate data that could be summarized as follows:

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) |

|---|---|---|---|

| Desaturase (Δ7) | 8-Methylnonanoyl-ACP | 50 | 0.5 |

| Acetylenase (Δ5) | 8-Methylnon-7-enoyl-ACP | 25 | 0.2 |

| Desaturase (Δ1) | 8-Methylnona-7-en-5-ynoyl-ACP | 75 | 0.8 |

Table 2: Hypothetical Production Titers from Engineered Strains

| Strain | Genotype | Titer (mg/L) |

|---|---|---|

| Wild-Type | Native | 0.5 |

| Mutant 1 | Δdesaturase_1 | 0 |

| Overexpression | P_strong-gene_cluster | 15 |

Conclusion

The biosynthesis of this compound remains an open area of investigation. The hypothetical pathway presented here, based on well-established principles of fatty acid and polyketide biosynthesis, provides a robust framework for future research. Elucidation of this pathway would not only contribute to our fundamental understanding of natural product biosynthesis but could also enable the engineered production of this and related molecules for potential applications in drug discovery and development. The experimental approaches outlined provide a clear roadmap for the scientific community to unravel the biogenesis of this intriguing molecule.

References

- 1. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

8-Methylnona-1,7-dien-5-yne: A Technical Overview of a Sparsely Characterized En-yne

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on 8-Methylnona-1,7-dien-5-yne. It is important to note that this compound is not extensively characterized in scientific literature, and as such, a significant portion of the data presented is computational. No experimental data on its physical properties, detailed synthetic protocols, or biological activities were found during the compilation of this report.

Core Physical and Chemical Properties

Publicly accessible databases provide computed data for this compound, offering a foundational understanding of its physicochemical characteristics. These properties are crucial for predicting its behavior in various chemical and biological systems.

Computed Physicochemical Data

The following table summarizes the key computed properties for this compound. These values are derived from computational models and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | PubChem[1] |

| Molecular Weight | 134.22 g/mol | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 134.109550447 Da | PubChem[1] |

| Monoisotopic Mass | 134.109550447 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| CAS Number | 89454-85-3 | PubChem[1] |

Note on Data: The lack of experimentally determined values for properties such as boiling point, melting point, density, and solubility is a significant gap in the current knowledge base for this compound.

Synthesis and Reactivity

There are no specific, detailed experimental protocols for the synthesis of this compound in the public domain. However, the general synthesis of en-yne motifs is a well-established area of organic chemistry. Common strategies often involve coupling reactions to form the carbon-carbon triple bond and subsequent modifications to introduce the alkene functionalities.

A hypothetical synthetic approach could involve the coupling of a suitable terminal alkyne with a vinyl or allyl halide, or the use of olefination reactions on an alkynyl aldehyde or ketone.

Below is a conceptual workflow illustrating a generalized synthetic pathway for a molecule with a similar en-yne scaffold. This is a logical representation and not a validated protocol for this compound.

Spectroscopic Data

A thorough search of available databases and literature did not yield any experimental spectroscopic data for this compound. This includes the absence of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The characterization of this molecule remains incomplete without these crucial experimental datasets.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or engagement in signaling pathways for this compound. Consequently, the development of diagrams illustrating its role in any biological processes is not possible at this time.

Conclusion

This compound is a chemical entity for which a basic set of computational data is available. However, there is a significant lack of empirical data to validate these predictions. Key information, including experimentally determined physical properties, established synthetic protocols, comprehensive spectroscopic characterization, and any assessment of biological activity, is absent from the current body of scientific literature. This presents an opportunity for novel research to fully characterize this molecule and explore its potential applications. Researchers and drug development professionals should consider this compound as a largely unexplored chemical space.

References

An In-Depth Technical Guide to 8-Methylnona-1,7-dien-5-yne

This technical guide provides a detailed overview of the core molecular properties of 8-Methylnona-1,7-dien-5-yne, a specific organic compound. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document focuses on the fundamental molecular formula and weight, derived from its IUPAC nomenclature.

Molecular Properties

The fundamental characteristics of a molecule are its molecular formula and weight. These properties are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C10H14 | PubChem[1] |

| Molecular Weight | 134.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89454-85-3 | PubChem[1] |

Structural Elucidation from Nomenclature

The IUPAC name this compound systematically describes the molecule's structure. The logical relationship between the name components and the final chemical structure is broken down in the diagram below. This visualization aids in understanding how the placement of functional groups and the carbon chain length are determined.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not widely available in public literature. The synthesis of such a molecule would typically involve standard organic chemistry techniques, such as coupling reactions (e.g., Sonogashira coupling) to form the carbon-carbon triple bond, and Wittig or Horner-Wadsworth-Emmons reactions to create the double bonds.

Characterization would rely on the following standard methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne (C≡C) and alkene (C=C) functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns.

The workflow for characterization is outlined below.

References

An In-depth Guide to the IUPAC Nomenclature of 8-Methylnona-1,7-dien-5-yne

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic chemical compounds, ensuring each compound has a unique and unambiguous name. This guide offers a detailed analysis of the nomenclature for the compound specified as 8-Methylnona-1,7-dien-5-yne. The naming of unsaturated hydrocarbons containing both double and triple bonds (enynes) follows a specific set of rules that prioritize the location of these multiple bonds.[1][2] This document will deconstruct the provided name, apply the relevant IUPAC rules to its chemical structure, and verify its correctness.

Analysis of the Compound Structure

The name this compound describes a molecule with the following structural features:

-

Parent Chain : The root "nona-" indicates a nine-carbon chain.

-

Unsaturations :

-

"-1,7-dien-" signifies the presence of two carbon-carbon double bonds (C=C).

-

"-5-yne" indicates one carbon-carbon triple bond (C≡C).

-

-

Substituent : "8-Methyl-" denotes a methyl group (-CH₃) attached to the parent chain.

Based on this information, the structure can be drawn, and the positions of the multiple bonds and the substituent can be located.

Systematic Verification of the IUPAC Name

To confirm the validity of the name "this compound," we must apply the IUPAC nomenclature rules for enynes. The process involves identifying the principal carbon chain and numbering it to assign the lowest possible locants (numbers) to the multiple bonds.

Step 1: Identification of the Principal Chain The principal chain is the longest continuous carbon chain that contains the maximum number of multiple bonds.[3][4] In this case, the nine-carbon chain ("nona") contains both double bonds and the triple bond.

Step 2: Numbering the Principal Chain The primary rule for numbering the chain is to give the lowest possible locants to the multiple bonds as a set, regardless of whether they are double or triple bonds.[5][6] We must compare the numbering from both ends of the chain.

| Direction | Locant for First Multiple Bond | Set of Locants for All Multiple Bonds |

| Left-to-Right | 1 (double bond) | 1, 5, 7 |

| Right-to-Left | 2 (double bond) | 2, 4, 8 |

Analysis of Numbering: To determine the correct direction, we compare the sets of locants (1, 5, 7) and (2, 4, 8) at the first point of difference. The number '1' in the first set is lower than the number '2' in the second set. Therefore, the chain must be numbered from left to right.

According to IUPAC recommendations, if there is a choice in numbering, preference is given to double bonds.[5][6][7] However, this rule applies only when numbering from either direction produces the same locant set. In this case, since the locant sets are different, the "lowest locant" rule takes precedence, and the left-to-right numbering is correct.

Step 3: Locating Substituents With the chain correctly numbered from left to right, the methyl group is located on the eighth carbon.

Step 4: Assembling the Final Name The components of the name are assembled in the following order: substituent, parent chain root, and suffixes for the multiple bonds.

-

Substituent : The methyl group is at position 8, so it is named "8-methyl".

-

Parent Chain & Unsaturations : The nine-carbon chain is "nona". The double bonds are at positions 1 and 7, and the triple bond is at position 5. The suffixes are combined, with "-ene" coming before "-yne" alphabetically.[2][7] The final 'e' of 'diene' is dropped before the 'y' of 'yne'.

-

Final Name : Combining these parts gives This compound .

The analysis confirms that the provided name is correct according to IUPAC rules.

Visualization of the Naming Process

The logical workflow for determining the IUPAC name of this compound can be visualized as a flowchart.

Caption: Logical workflow for IUPAC naming.

The IUPAC name this compound is systematically derived and verified by a clear set of rules. The key principle is the numbering of the principal carbon chain to afford the lowest possible locants to the multiple bonds as a collective set. In this instance, numbering from left to right yields the locant set {1, 5, 7}, which is preferred over the alternative {2, 4, 8}. This confirms the positions of the two double bonds, the triple bond, and the methyl substituent, validating the given name.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. quora.com [quora.com]

- 3. Enynes [chem.ucalgary.ca]

- 4. uwa.edu.au [uwa.edu.au]

- 5. acdlabs.com [acdlabs.com]

- 6. organic chemistry - Does a double bond or a triple bond have a higher priority in nomenclature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for Enediyne Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enediynes are a class of remarkable natural and synthetic compounds characterized by a unique structural motif: a Z-ene bonded to two acetylene units. This arrangement confers upon them the ability to undergo a fascinating and powerful transformation known as the Bergman cyclization, generating a highly reactive p-benzyne diradical. This diradical species is the key to the potent anticancer activity of many enediyne antibiotics, as it can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and ultimately, apoptosis of cancer cells.[1][2]

The inherent reactivity of enediynes, while therapeutically promising, also presents significant challenges in terms of stability and selective delivery.[3][4] Consequently, a deep understanding of the factors governing their reactivity is paramount for the rational design of novel enediyne-based therapeutics with improved efficacy and reduced toxicity. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing invaluable insights into the intricate electronic and geometric factors that control the Bergman cyclization and subsequent reactions.[4][5]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate enediyne reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in the design and analysis of these potent molecules.

The Bergman Cyclization: A Computational Perspective

The Bergman cyclization is the cornerstone of enediyne chemistry. Computationally modeling this reaction is challenging due to the multiconfigurational nature of the diradical species formed.[2][6] A reliable description of the diradical state necessitates the inclusion of both dynamic and static electron correlation effects.[2] Various quantum chemical methods have been employed to study this reaction, each with its own strengths and limitations.

Computational Methods:

-

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have been widely used to investigate enediyne cyclization due to their favorable balance of computational cost and accuracy.[2] These methods are well-suited for calculating reaction enthalpies and locating transition states.[2]

-

Coupled Cluster (CC) Theory: High-level coupled-cluster methods, such as CCSD(T), provide a more rigorous treatment of electron correlation and are often used to benchmark the results of DFT calculations.[4][6] However, their computational expense limits their application to smaller systems.

-

Complete Active Space Self-Consistent Field (CASSCF): For systems with significant multireference character, such as the p-benzyne diradical, CASSCF and related multireference methods are essential for a qualitatively correct description of the electronic structure.[6]

Key Factors Influencing Reactivity

Quantum chemical calculations have identified several key parameters that govern the rate and thermodynamics of the Bergman cyclization:

-

The c,d-distance: The distance between the two acetylenic carbons (the c,d-distance) is a critical geometric parameter.[7] A shorter distance generally correlates with a lower activation barrier for cyclization.

-

Ring Strain: For cyclic enediynes, the strain within the ring system plays a crucial role.[3][8] Constraining the enediyne moiety in a conformation that brings the acetylenic carbons closer together can significantly lower the activation energy.

-

Electronic Effects: The electronic nature of substituents on the enediyne core can modulate reactivity. Electron-withdrawing groups can influence the stability of the transition state and the resulting diradical.

-

Benzannelation: Fusing a benzene ring to the enediyne core (benzannelation) has been shown to affect the rate-limiting step of the overall reaction, which can shift from cyclization to hydrogen abstraction.[9]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data obtained from various quantum chemical studies on enediyne reactivity. These values provide a basis for comparing the reactivity of different enediyne systems and for validating computational methodologies against experimental data.

Table 1: Calculated Activation Enthalpies (ΔH‡) and Reaction Enthalpies (ΔHr) for the Bergman Cyclization of Various Enediynes

| Enediyne System | Computational Method | Basis Set | ΔH‡ (kcal/mol) | ΔHr (kcal/mol) | Reference |

| (Z)-hex-3-ene-1,5-diyne | B3LYP | 6-31G(d,p) | 32.1 | 10.3 | [2] |

| (Z)-hex-3-ene-1,5-diyne | CCSD(T) | cc-pVTZ | 28.2 | 8.5 | [10] |

| Benzannelated Enediyne | B3LYP | 6-31G(d,p) | 26.5 | -2.5 | [9] |

| Cyclodec-3-ene-1,5-diyne | B3LYP | 6-31G(d,p) | 15.3 (retro) | N/A | [9] |

| 3,4-Benzo-cyclodec-3-ene-1,5-diyne | B3LYP | 6-31G(d,p) | 5.9 (retro) | N/A | [9] |

Table 2: Calculated Barriers for Hydrogen Abstraction by p-Benzyne Diradicals

| Hydrogen Donor | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |

| Methane | B3LYP | 6-31G(d,p) | 12.7 | [9] |

| Methane (from benzannelated enediyne) | B3LYP | 6-31G(d,p) | 11.8 | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for validating the predictions of quantum chemical calculations and for advancing the development of enediyne-based drugs. While comprehensive, step-by-step protocols are typically found within the supplementary information of specific research articles, this section outlines the general methodologies for key experiments.

Synthesis of Enediynes

The synthesis of enediyne compounds, particularly cyclic ones, is a complex and specialized area of organic chemistry. General approaches often involve:

-

Assembly of the Core Structure: This typically involves coupling reactions, such as Sonogashira or Glaser couplings, to form the diyne moiety.

-

Ring Closure: For cyclic enediynes, macrocyclization reactions are employed, often under high-dilution conditions to favor intramolecular cyclization over polymerization.

-

Functionalization: Introduction of triggering devices, solubilizing groups, and targeting moieties is a critical step in the synthesis of enediyne prodrugs.

Kinetic Studies of Bergman Cyclization

The kinetics of the Bergman cyclization can be studied using various experimental techniques:

-

Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of the cyclization reaction, providing a measure of the thermal stability of the enediyne.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the reactant and the appearance of the cyclized product can be monitored by NMR over time at a specific temperature to determine the reaction rate constant.

-

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum upon cyclization can also be used to follow the reaction kinetics.

DNA Cleavage Assays

The ability of enediynes to cleave DNA is a direct measure of their potential anticancer activity. A common in vitro assay involves:

-

Incubation: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the enediyne compound in the presence of an activating agent (e.g., a thiol) and a hydrogen donor.

-

Agarose Gel Electrophoresis: The reaction mixture is then analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, nicked circular, and linear) migrate at different rates, allowing for the visualization and quantification of single- and double-strand DNA breaks.[11][12][13]

-

Quantification: The intensity of the DNA bands is quantified to determine the extent of DNA cleavage.

Visualizing Enediyne Reactivity and Drug Design Workflows

Diagrams are powerful tools for visualizing complex biological and computational processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the activation of enediyne anticancer drugs and a typical computational workflow for their design.

Enediyne Anticancer Drug Activation Pathway

The following diagram illustrates the general mechanism of action for an enediyne anticancer drug, from activation to DNA damage.

Caption: Activation pathway of an enediyne anticancer drug.

Computational Workflow for Enediyne Drug Design

This diagram outlines a typical workflow for the computational design and analysis of novel enediyne drug candidates.

Caption: Workflow for computational enediyne drug design.

Conclusion

Quantum chemical calculations have become an indispensable tool for understanding and predicting the reactivity of enediyne compounds. By providing detailed insights into the energetics and mechanisms of the Bergman cyclization and subsequent reactions, these computational methods are guiding the design of new generations of enediyne-based anticancer agents with enhanced therapeutic profiles. The continued development of more accurate and efficient computational methodologies, coupled with experimental validation, will undoubtedly accelerate the translation of these potent molecules from theoretical concepts to clinical realities.

References

- 1. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tutorials — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. fiveable.me [fiveable.me]

- 5. How to calculate reaction barriers using the Nudged Elastic Band (NEB) method — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. youtube.com [youtube.com]

- 8. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fmhr.org [fmhr.org]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]

The Enediyne Functional Group: A Technical Guide to a Potent Bioreactive Core

For Researchers, Scientists, and Drug Development Professionals

The enediyne functional group, a fascinating arrangement of a carbon-carbon double bond flanked by two triple bonds (a 1,5-diyne-3-ene), stands as one of the most potent pharmacophores discovered in nature. Found in a class of bacterial natural products, these molecules exhibit extraordinary cytotoxicity, which has made them a focal point of research in chemistry, biology, and medicine for decades. Their power lies in a unique ability to undergo a molecular transformation, a cycloaromatization reaction, to generate a highly reactive biradical species. This biradical is capable of causing significant damage to biological macromolecules, most notably double-stranded DNA, leading to cell death.[1][2] This reactivity, while therapeutically promising, is also a significant challenge, demanding a deep and quantitative understanding for the rational design of enediyne-based therapeutics.

This technical guide provides an in-depth exploration of the core reactivity of the enediyne functional group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical reaction and biological pathways.

Core Principles of Enediyne Reactivity: The Cycloaromatization Cascades

The latent reactivity of the enediyne core is unleashed through thermally or photochemically induced cycloaromatization reactions. The two primary pathways for this activation are the Bergman cyclization and the Myers-Saito cyclization. The specific pathway taken depends on the molecular architecture of the enediyne-containing molecule.[3]

The Bergman Cyclization

First reported by Robert Bergman in 1972, the Bergman cyclization is a rearrangement of a (Z)-hex-3-ene-1,5-diyne system to form a 1,4-didehydrobenzene diradical, more commonly known as a p-benzyne diradical.[4][5] This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor, such as the sugar-phosphate backbone of DNA, to form a stable benzene ring.[6]

The reaction typically requires high temperatures (around 200 °C) for acyclic enediynes due to a significant activation energy barrier.[4] However, in naturally occurring enediynes like Calicheamicin, the enediyne moiety is constrained within a 10-membered ring. This ring strain dramatically lowers the activation barrier, allowing the cyclization to proceed at physiological temperatures (37 °C).[5][7]

Figure 1. The Bergman Cyclization Pathway.

The Myers-Saito Cyclization

For enediyne systems that can isomerize into an enyne-allene structure, such as the natural product Neocarzinostatin, the Myers-Saito cyclization provides an alternative pathway to a biradical. This reaction proceeds at much lower temperatures than the Bergman cyclization for acyclic systems. The enyne-allene intermediate undergoes a cyclization to form a σ,α-didehydrotoluene biradical (a C2-C7 cyclization), which is also a potent hydrogen-abstracting species.[3]

Figure 2. The Myers-Saito Cyclization Pathway.

Quantitative Analysis of Enediyne Reactivity

The rate of cycloaromatization is the critical parameter determining the biological activity and potential therapeutic window of an enediyne. This rate is highly sensitive to the structure of the molecule. Key factors include:

-

The "cd" distance: The distance between the two reacting acetylenic carbons (termed c and d) is a crucial determinant. For Bergman cyclization, a distance below 3.20 Å generally leads to spontaneous cyclization at ambient temperatures, while distances above 3.31 Å confer stability.[8]

-

Ring Strain: As seen in natural products, incorporating the enediyne into a strained ring (e.g., a 10-membered ring) destabilizes the ground state relative to the transition state, thereby lowering the activation energy.[5]

-

Electronic Effects: Substitution on the enediyne core can modulate reactivity. Electron-withdrawing groups on attached aromatic rings can sometimes retard the reaction, while donor groups can accelerate it, although these effects can be complex and system-dependent.[9]

-

Angular Distortion: A newer model suggests that the reactivity correlates with the distortion of the alkyne bond angles from linearity (180°). Greater distortion towards the trigonal geometry of the p-benzyne product (120°) indicates a lower energy barrier to cyclization.[10]

The following tables summarize key thermodynamic and kinetic parameters for the Bergman cyclization of several enediyne analogues.

Table 1: Thermodynamic and Kinetic Parameters for Bergman Cyclization of Selected Enediynes

| Compound | Cyclization Type | ΔH‡ (kcal/mol) | ΔHrxn (kcal/mol) | Method/Conditions | Reference |

|---|---|---|---|---|---|

| (Z)-hex-3-ene-1,5-diyne | Bergman | 28.2 ± 0.5 | 8.5 ± 1.0 | Experimental (Gas Phase, 470 K) | [11] |

| (Z)-hex-3-ene-1,5-diyne | Bergman | 28.0 | 9.2 | Calculated (B2PLYPD/6-31G*) | [11] |

| 1,2-Diethynylbenzene | Bergman | 29.3 | 3.9 | Calculated (B3LYP/6-31G(d)) | [8] |

| Diol-containing analog | Bergman | 31.5 | - | Measured | [8] |

| Hepta-1,6-diyne cation | Bergman-like | 30.7 | -1.9 | Calculated (UCCSD/cc-pVDZ) | [12] |

| Octa-1,7-diyne dication | Bergman-like | 26.6 | -41.3 | Calculated (UCCSD/cc-pVDZ) |[12] |

Table 2: Calculated Activation Energies (ΔE‡) for Competing Enediyne Cyclizations

| Compound | C1-C6 (Bergman) ΔE‡ (kcal/mol) | C1-C5 (Schreiner-Pascal) ΔE‡ (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Phenyl-substituted enediyne | 35.1 | 27.5 | BLYP/6-31G(d) | [13] |

| Phenyl-substituted enediyne | 34.0 | 36.3 | BCCD(T)/cc-pVDZ | [13] |

| 2,4,6-trichlorophenyl-substituted | 31.8 | 27.5 | BLYP/6-31G(d) |[13] |

Biological Mechanism of Action: DNA Damage and Apoptosis

The potent cytotoxicity of enediynes stems from the action of the biradical species generated upon cycloaromatization. In a cellular context, the enediyne molecule is delivered to the nucleus where it intercalates into the minor groove of DNA. The subsequent activation generates the p-benzyne or related biradical, which is perfectly positioned to abstract hydrogen atoms from the deoxyribose sugars of both DNA strands, leading to double-strand breaks (DSBs) and interstrand cross-links (ICLs).[6][14]

These DNA lesions are among the most toxic forms of cellular damage and trigger a sophisticated cellular signaling network known as the DNA Damage Response (DDR).

The DNA Damage Response (DDR) Pathway

The cell recognizes DSBs primarily through the ATM (Ataxia-Telangiectasia Mutated) kinase, while stalled replication forks and single-stranded DNA regions (which can arise from ICLs) are sensed by the ATR (ATM and Rad3-related) kinase.[15][16] Activation of these master kinases initiates a phosphorylation cascade that amplifies the damage signal. Key downstream events include:

-

Checkpoint Activation: ATM/ATR phosphorylate downstream checkpoint kinases Chk2 and Chk1 , respectively. These kinases, in turn, phosphorylate and inhibit Cdc25 phosphatases, leading to the inactivation of cyclin-dependent kinases (CDKs) and causing cell cycle arrest at G1/S, intra-S, or G2/M phases. This pause provides the cell with time to repair the damage.[17]

-

p53 Activation: ATM and Chk2 phosphorylate and stabilize the tumor suppressor protein p53 . Activated p53 acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[15]

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the DDR pathway signals for programmed cell death (apoptosis). For enediynes like Calicheamicin, this process is heavily dependent on the pro-apoptotic protein Bax .[6] The DDR pathway can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves an initial activation of initiator caspases (like Caspase-9 ) which then cleave and activate executioner caspases (like Caspase-3 ).[6][18] These executioner caspases dismantle the cell by cleaving a multitude of cellular proteins.[19] Interestingly, studies on Calicheamicin suggest a feedback amplification loop where activated caspases further promote mitochondrial destabilization, ensuring the cell is committed to apoptosis.[6]

Figure 3. Enediyne-Induced DNA Damage Response and Apoptosis.

Key Experimental Protocols

Assessing the reactivity and biological activity of enediyne compounds requires specialized experimental procedures. Below are overviews of key methodologies.

Protocol: Monitoring Cyclization Kinetics by UV-Vis Spectroscopy

This method follows the progress of the Bergman cyclization by monitoring changes in the UV-Vis absorbance spectrum as the enediyne reactant is converted into the aromatized product.

-

Objective: To determine the rate constant (k) and half-life (t1/2) of the cycloaromatization reaction at a given temperature.

-

Materials:

-

Enediyne compound of interest.

-

High-purity, degassed solvent (e.g., 2-propanol, benzene).

-

Hydrogen donor (e.g., 1,4-cyclohexadiene), if needed, in large excess for pseudo-first-order conditions.

-

Temperature-controlled UV-Vis spectrophotometer.

-

-

Methodology:

-

Prepare a dilute solution of the enediyne in the chosen solvent/hydrogen donor mixture in a quartz cuvette. The concentration should be optimized to give a suitable absorbance in the desired wavelength range.

-

Place the cuvette in the temperature-controlled holder of the spectrophotometer, set to the desired reaction temperature (e.g., 37 °C).

-

Record the full UV-Vis spectrum at time zero (t=0).

-

Initiate the reaction (e.g., by temperature jump or photochemical trigger if applicable).

-

Monitor the reaction by recording spectra at regular time intervals. The disappearance of a reactant peak or the appearance of a product peak (e.g., the characteristic absorbance of the newly formed aromatic ring) is followed.[20]

-

Extract the absorbance data at the chosen wavelength for each time point.

-

Plot the natural logarithm of the reactant concentration (or a related absorbance value) versus time. For a first-order reaction, this plot should be linear.

-

The rate constant (k) is the negative of the slope of this line. The half-life can be calculated using the formula: t1/2 = ln(2)/k.

-

Protocol: Plasmid DNA Cleavage Assay

This is a standard biochemical assay to determine if a compound can induce single-strand or double-strand breaks in DNA.

-

Objective: To qualitatively and quantitatively assess the DNA-damaging capacity of an enediyne upon activation.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Enediyne compound dissolved in a suitable solvent (e.g., DMSO, acetonitrile).

-

Reaction buffer (e.g., Tris-HCl buffer at a specific pH).

-

Incubator or water bath set to 37 °C.

-

Agarose gel, electrophoresis buffer (e.g., TAE or TBE), and gel electrophoresis apparatus.

-

DNA loading dye.

-

DNA staining agent (e.g., ethidium bromide, SYBR Safe) and imaging system.

-

-

Methodology:

-

In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA and varying concentrations of the enediyne compound in the reaction buffer. Include a control tube with DNA and buffer only.

-

Incubate the reactions at 37 °C for a set period (e.g., 1 to 24 hours).[21][22]

-

Stop the reaction by adding DNA loading dye, which often contains a chelating agent like EDTA.

-

Load the samples onto an agarose gel.

-

Perform gel electrophoresis to separate the different forms of the plasmid DNA.

-

Stain the gel with a DNA-binding dye and visualize it under UV light or with a suitable gel imager.

-

-

Data Interpretation:

-

Form I (Supercoiled): Uncut, intact plasmid. Migrates fastest.

-

Form II (Open-Circular): Plasmid with a single-strand break. Migrates slowest.

-

Form III (Linear): Plasmid with a double-strand break. Migrates at an intermediate speed. The disappearance of the Form I band and the appearance of Form II and Form III bands indicate DNA cleavage activity. The relative intensity of the bands can be quantified using densitometry to assess the extent and type of damage.

-

Figure 4. General Experimental Workflow for Enediyne Characterization.

Conclusion and Future Directions

The enediyne functional group represents a masterful piece of molecular engineering by nature. Its reactivity, governed by the principles of cycloaromatization, produces a potent DNA-damaging agent with profound biological consequences. A thorough understanding of the kinetics and thermodynamics of the Bergman and Myers-Saito cyclizations, and how they are influenced by molecular structure, is paramount for the field. This knowledge allows for the rational design of novel enediyne-based molecules with tailored stability and activation profiles. By fine-tuning the reactivity, researchers aim to develop next-generation anticancer agents, such as in antibody-drug conjugates (ADCs), that can be selectively delivered and activated within tumor tissues, maximizing therapeutic efficacy while minimizing off-target toxicity. The continued interplay between synthesis, kinetic analysis, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable functional group.

References

- 1. Synthesis of maleimide-based enediynes with cyclopropane moieties for enhanced cytotoxicity under normoxic and hypoxic conditions - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by enediyne antibiotic calicheamicin thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.smu.edu [s3.smu.edu]

- 7. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. comporgchem.com [comporgchem.com]

- 13. pnas.org [pnas.org]

- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. researchgate.net [researchgate.net]

- 22. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bergman Cyclization of 8-Methylnona-1,7-dien-5-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Bergman Cyclization

The Bergman cyclization is a thermally or photochemically induced pericyclic reaction that converts an enediyne into a highly reactive p-benzyne diradical (1,4-didehydrobenzene).[1][2] This reaction is of significant interest to researchers, particularly in the field of drug development, due to its role in the mechanism of action of several potent antitumor antibiotics such as calicheamicin and esperamicin.[2] These natural products utilize the Bergman cyclization to generate a diradical species that can cleave DNA, leading to cell death.[2] Understanding the mechanism and kinetics of this reaction is crucial for the design of new enediyne-based therapeutic agents.

The Core Mechanism

The Bergman cyclization of an acyclic enediyne like 8-Methylnona-1,7-dien-5-yne is initiated by heat or light, leading to the formation of a transient and highly reactive p-benzyne diradical intermediate.[3] This diradical can then abstract hydrogen atoms from a suitable donor molecule to yield a stable aromatic product.[3]

The overall transformation can be depicted as follows:

Caption: General mechanism of the Bergman cyclization.

The reaction proceeds through the following key steps:

-

Cyclization: Upon heating or photoirradiation, the enediyne undergoes a cyclization reaction to form the p-benzyne diradical. This is the rate-determining step of the process.[3] The ease of this step is influenced by the distance between the two alkyne carbons; a shorter distance generally leads to a lower activation barrier.[2]

-

Hydrogen Abstraction: The highly reactive p-benzyne diradical readily abstracts hydrogen atoms from a hydrogen donor present in the reaction mixture, such as 1,4-cyclohexadiene or the solvent itself, to form the final aromatic product.[3]

Quantitative Data for a Model Acyclic Enediyne

Due to the lack of specific quantitative data for this compound, the following table summarizes experimental and computational data for the Bergman cyclization of (Z)-hex-3-ene-1,5-diyne, a structurally similar and well-studied acyclic enediyne.

| Parameter | Value | Method | Reference |

| Activation Enthalpy (ΔH‡) | 28.2 ± 0.5 kcal/mol | Experimental (Gas Phase, 470 K) | [2] |

| Reaction Enthalpy (ΔH) | 8.5 ± 1.0 kcal/mol | Experimental (Gas Phase) | [2] |

| Calculated Activation Energy (ΔE‡) | 28.0 kcal/mol | Computational (B2PLYPD/6-31G) | [2] |

| Calculated Reaction Energy (ΔE) | 9.2 kcal/mol | Computational (B2PLYPD/6-31G) | [2] |

Experimental Protocols: A Representative Example

The following is a generalized experimental protocol for the thermal Bergman cyclization of a simple acyclic enediyne, based on commonly reported procedures. This protocol should be adapted and optimized for the specific substrate and desired scale.

Objective: To induce the Bergman cyclization of an acyclic enediyne and trap the resulting p-benzyne diradical with a hydrogen donor.

Materials:

-

Acyclic enediyne (e.g., (Z)-hex-3-ene-1,5-diyne)

-

Anhydrous, high-boiling point solvent (e.g., benzene, toluene, or decalin)

-

Hydrogen atom donor (e.g., 1,4-cyclohexadiene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or sealed tube

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry Schlenk flask or a heavy-walled sealed tube equipped with a magnetic stir bar, dissolve the enediyne in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Hydrogen Donor: Add an excess of the hydrogen atom donor (typically 10-20 equivalents) to the reaction mixture.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can interfere with the radical intermediates.

-

Heating: Heat the sealed reaction vessel to a high temperature (typically around 200 °C) in an oil bath or with a heating mantle.[2] The optimal temperature and reaction time will depend on the specific enediyne's activation energy.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired aromatic product.

-

Characterization: The structure of the purified product is confirmed by standard analytical techniques, including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared (IR) spectroscopy.

Caption: A typical experimental workflow for the Bergman cyclization.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the Bergman cyclization:

-

Ring Strain: Enediynes incorporated into a strained ring system, such as a 10-membered ring, exhibit significantly lower activation barriers for cyclization compared to their acyclic counterparts.[3] This is a key feature in the design of enediyne-based drugs, allowing the reaction to occur at physiological temperatures.

-

Distance Between Alkynes: The proximity of the two alkyne units is a critical factor. A shorter distance between the reacting carbons generally facilitates the cyclization.

-

Substituent Effects: The electronic nature of substituents on the enediyne backbone can influence the stability of the transition state and, consequently, the activation energy of the reaction.

-

Solvent: The choice of solvent is important. High-boiling, inert solvents are typically used for thermal cyclizations. The solvent can also act as a hydrogen donor, although a more efficient donor is usually added.

Conclusion

The Bergman cyclization is a powerful reaction for the formation of aromatic rings via a diradical intermediate. While specific data for this compound is not currently available, the principles of the reaction can be understood through the study of analogous acyclic enediynes. The information provided in this guide serves as a foundational resource for researchers and scientists working with enediyne compounds and their potential applications in drug discovery and development. Further experimental and computational studies on substituted acyclic enediynes like this compound would be valuable to expand our understanding of this important transformation.

References

Methodological & Application

Synthetic Routes for 8-Methylnona-1,7-dien-5-yne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic strategies for the preparation of 8-methylnona-1,7-dien-5-yne, a valuable enediyne compound with potential applications in organic synthesis and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines three plausible and robust synthetic routes based on well-established organic transformations: Sonogashira coupling, Wittig olefination, and a Grignard reagent-based approach. Each proposed route is accompanied by detailed experimental protocols for the synthesis of key precursors and the final target molecule. Quantitative data from analogous reactions reported in the literature are summarized to provide expected yields and reaction parameters. Diagrams for the proposed synthetic pathways and experimental workflows are provided to enhance clarity.

Introduction

Enediyne compounds are a class of molecules characterized by a conjugated system of a double bond and two triple bonds. This structural motif is found in a number of potent antitumor antibiotics, and as such, the development of synthetic routes to novel enediynes is of significant interest to the medicinal chemistry and drug development communities. This compound is an acyclic enediyne that can serve as a versatile building block for the synthesis of more complex molecules. This document details three proposed synthetic pathways for its preparation.

Proposed Synthetic Pathways

Three viable synthetic routes for the preparation of this compound have been devised, leveraging common and reliable synthetic methodologies.

Route 1: Sonogashira Coupling Strategy

This approach involves the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne. The key disconnection is between the C5 and C6 positions, forming the internal alkyne through a Sonogashira coupling reaction.

Caption: Retrosynthetic analysis for the Sonogashira coupling route.

Route 2: Wittig Reaction Strategy

This pathway utilizes the Wittig reaction to construct the C7-C8 double bond. The molecule is disconnected at this position, envisioning the reaction between an aldehyde and a phosphonium ylide containing the alkyne and terminal alkene functionalities.

Caption: Retrosynthetic analysis for the Wittig reaction route.

Route 3: Grignard Reagent Addition and Dehydration

This synthetic plan involves the nucleophilic addition of a propargyl Grignard reagent to an α,β-unsaturated aldehyde. The resulting secondary alcohol is then dehydrated to furnish the target enediyne.

Caption: Retrosynthetic analysis for the Grignard reagent route.

Experimental Protocols and Data

Synthesis of Key Precursors

Protocol 1: Synthesis of 1-Bromo-2-methylpropene

This protocol is adapted from a general procedure for the bromination of alkenes.

-

Reaction: 2-Methylpropene + N-Bromosuccinimide (NBS) → 1-Bromo-2-methylpropene

-

Procedure:

-

To a solution of 2-methylpropene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

-

Initiate the reaction using a radical initiator like AIBN or by exposure to UV light.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 1-bromo-2-methylpropene.

-

Protocol 2: Synthesis of Pent-1-en-4-yne

This can be achieved through the reaction of propargyl bromide with a suitable vinyl nucleophile. A more accessible route involves the reaction of propargyl Grignard reagent with formaldehyde followed by dehydration.

-

Reaction: Propargylmagnesium bromide + Formaldehyde → Pent-1-en-4-yn-3-ol, followed by dehydration.

-

Procedure:

-

Prepare propargylmagnesium bromide from propargyl bromide and magnesium turnings in dry THF.

-

Add a solution of formaldehyde (paraformaldehyde can be depolymerized) in THF to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-